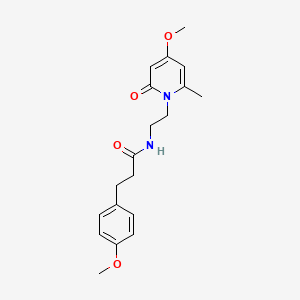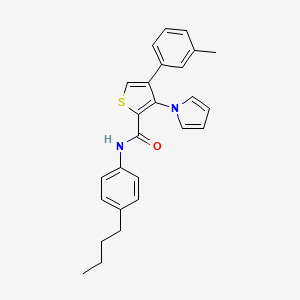
5-chloro-2-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22ClN5O4S and its molecular weight is 427.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cognitive Enhancement Properties
Research has shown that compounds similar to "5-chloro-2-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide" can have cognitive-enhancing properties. For instance, SB-399885, a closely related compound, is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive enhancing properties in aged rat models. This compound significantly reversed scopolamine-induced deficits in novel object recognition and reversed age-dependent deficits in water maze spatial learning, indicating its potential utility in cognitive disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Applications
Another application area is in cancer therapy, where similar compounds have been investigated for their potential as anticancer agents. Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been found to be potent inhibitors of carbonic anhydrase IX, a target for anticancer therapy. These inhibitors demonstrate significant potency against this enzyme, suggesting their relevance for medicinal and pharmacologic studies aimed at developing new anticancer treatments (Lolak et al., 2019).
Herbicide Selectivity and Mechanism of Action
In the agricultural sector, similar compounds have been studied for their selectivity and mechanism of action as herbicides. Chlorsulfuron, a compound with a somewhat related structure, has been researched extensively for its selectivity in cereals due to its metabolism by crop plants into inactive products, providing insight into the biological basis for the selective action of certain herbicides (Sweetser et al., 1982).
Antimicrobial Activity
Research on structurally similar compounds has also explored their antimicrobial activity. A study on novel sulfonamides incorporating piperazine, amino alcohol, and 1,3,5-triazine motifs showed appreciable inhibition against several carbonic anhydrase isoforms, indicating potential antimicrobial applications. These findings suggest the possibility of developing new drugs targeting microbial enzymes (Havránková et al., 2018).
Corrosion Inhibition
Additionally, piperidine derivatives, related to the structure of interest, have been investigated for their role in corrosion inhibition on iron surfaces. Studies involving quantum chemical calculations and molecular dynamics simulations have demonstrated the potential of these compounds to serve as effective corrosion inhibitors, highlighting their importance in industrial applications (Kaya et al., 2016).
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O4S/c1-26-13-7-6-12(18)10-14(13)28(24,25)19-11-15-20-16(22-17(21-15)27-2)23-8-4-3-5-9-23/h6-7,10,19H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHFUTSCQYABMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)


![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)

![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
